molecular formula C9H15NO5 B12565367 (3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline CAS No. 183874-04-6

(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline

Cat. No.: B12565367
CAS No.: 183874-04-6
M. Wt: 217.22 g/mol
InChI Key: RKCKGQLLUQPLJA-XWDQLLGVSA-N
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Description

(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl and keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline typically involves multiple steps, including the protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the molecule. Common synthetic routes may involve the use of chiral catalysts and reagents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The keto group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the keto group can produce secondary alcohols.

Scientific Research Applications

(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions.

    Medicine: It may have potential therapeutic applications due to its bioactive properties.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline involves its interaction with specific molecular targets. The hydroxyl and keto groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-D-proline
  • (3R)-3-Hydroxy-2-[(1R)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline

Uniqueness

(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological molecules

Properties

CAS No.

183874-04-6

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

IUPAC Name

(2R,3S)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO5/c1-4(2)7(13)9(8(14)15)5(11)3-6(12)10-9/h4-5,7,11,13H,3H2,1-2H3,(H,10,12)(H,14,15)/t5-,7-,9+/m0/s1

InChI Key

RKCKGQLLUQPLJA-XWDQLLGVSA-N

Isomeric SMILES

CC(C)[C@@H]([C@]1([C@H](CC(=O)N1)O)C(=O)O)O

Canonical SMILES

CC(C)C(C1(C(CC(=O)N1)O)C(=O)O)O

Origin of Product

United States

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